

Cyclohexane vs. Hexane: A Comparative Guide for Non-Polar Solvent Selection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexane**

Cat. No.: **B10858432**

[Get Quote](#)

In the realm of organic chemistry and drug development, the choice of a non-polar solvent is a critical decision that can significantly impact reaction yields, separation efficiency, and overall process viability. Among the most common choices are **cyclohexane** and hexane. While both are six-carbon alkanes, their structural difference—a cyclic versus a linear arrangement—gives rise to distinct physical and chemical properties. This guide provides an objective comparison of **cyclohexane** and n-hexane, supported by experimental data, to aid researchers in making an informed solvent selection.

Structural and Physical Properties: A Head-to-Head Comparison

The fundamental difference between **cyclohexane** (C_6H_{12}) and hexane (C_6H_{14}) lies in their molecular structure.^{[1][2][3]} **Cyclohexane** is a cycloalkane, with its six carbon atoms forming a ring, whereas n-hexane is a linear-chain alkane.^{[1][2]} This seemingly subtle distinction in topology leads to notable differences in their physical properties, which are summarized in the table below.

Property	Cyclohexane	n-Hexane	References
Molecular Formula	C ₆ H ₁₂	C ₆ H ₁₄	[1][4]
Molecular Weight (g/mol)	84.16	86.18	[5][6]
Boiling Point (°C)	80.7	68 - 69	[1][5][6]
Melting Point (°C)	6.5	-95	[5][6]
Density (g/mL at 20°C)	0.7785	~0.659	[5][6]
Viscosity (cP at 20°C)	1.0	~0.31	[5][6]
Vapor Pressure (Torr at 20°C)	77.5	~132	[5][6]
Refractive Index (at 20°C)	1.4262	1.375	[5][6]
Dielectric Constant (at 20°C)	2.02	1.89	[5]
Polarity Index	0.2	0.1	[5][7]
Flash Point (°C)	-20	-23	[5][8]

Key Observations:

- Boiling and Melting Points: **Cyclohexane** has a significantly higher boiling point and a much higher melting point than n-hexane.[1][5][6] The more compact and rigid ring structure of **cyclohexane** allows for more efficient crystal packing, leading to its higher melting point.
- Density and Viscosity: **Cyclohexane** is denser and more viscous than n-hexane.[5][6]
- Volatility: With a higher vapor pressure, n-hexane is more volatile and evaporates more quickly than **cyclohexane**.[9][10][11]
- Polarity: Both are non-polar solvents, but **cyclohexane** has a slightly higher polarity index and dielectric constant.[5][7]

Performance in Key Applications

The choice between **cyclohexane** and hexane often depends on the specific requirements of the application, such as solubility of the target compound, desired evaporation rate, and performance in chromatographic separations.

Solvent Properties and Solubility

Both solvents are effective at dissolving non-polar compounds like oils, fats, waxes, and many organic molecules, following the principle of "like dissolves like".[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) However, there can be subtle differences in their solvating power. Toluene, for instance, which is also a non-polar solvent, is a more powerful solvent than **cyclohexane** for certain molecules due to its aromatic ring.[\[16\]](#) **Cyclohexane** is often used as a recrystallization solvent because many organic compounds are highly soluble in it at high temperatures but poorly soluble at low temperatures.[\[17\]](#)

Extraction Efficiency

Hexane is widely used for the extraction of vegetable oils from seeds and crops.[\[9\]](#)[\[18\]](#) Its high volatility facilitates easy removal from the extracted oil.[\[9\]](#) While **cyclohexane** can also be used for extractions, its lower volatility can make it more difficult to remove completely.[\[18\]](#)

In a study comparing solvents for the extraction of volatile compounds from rose aromatic water, n-hexane was found to be the least effective among the tested solvents (chloroform, dichloromethane, and ethyl acetate).[\[19\]](#) Another study on the extraction of oil from peanut press cake found that hexane required two extraction stages at 55°C to achieve a yield of 86%, while ethanol (a polar solvent) required three stages at a higher temperature (75°C) to achieve a similar yield.[\[20\]](#)[\[21\]](#)

Chromatography

In normal-phase High-Performance Liquid Chromatography (HPLC), where a polar stationary phase is used, non-polar solvents like hexane and **cyclohexane** serve as the mobile phase.[\[7\]](#)[\[22\]](#) Hexane is a common primary component of the mobile phase for separating non-polar analytes.[\[23\]](#) The slightly higher polarity of **cyclohexane** can be advantageous in certain separations. A study on countercurrent chromatography showed that substituting n-hexane with

cyclohexane in a solvent system led to baseline resolution for positional isomers of alkyl hydroxybenzoates.[24]

However, a notable practical limitation of **cyclohexane** in HPLC is its tendency to solidify under high pressure at ambient temperatures, which can damage the pump.[25] For example, it becomes solid at 236 bar and 20°C.[25]

Experimental Protocol: Liquid-Liquid Extraction

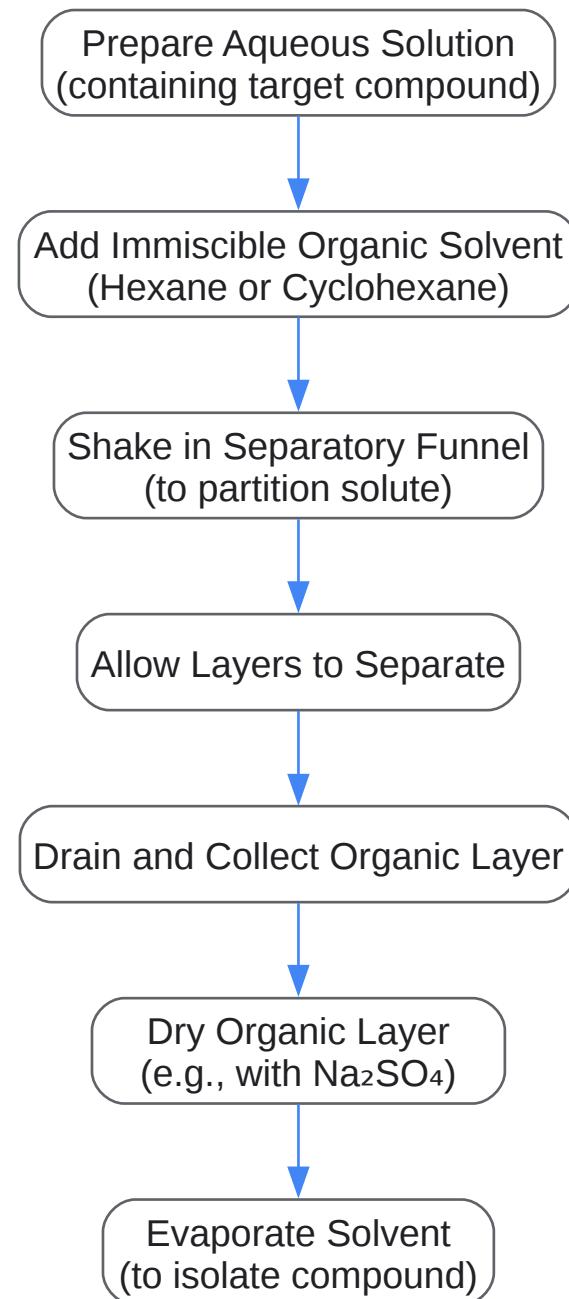
Liquid-liquid extraction is a common laboratory technique where a solute is transferred from one liquid phase to another immiscible liquid phase.[26] Below is a general protocol for a liquid-liquid extraction using either **cyclohexane** or hexane.

Objective: To extract a non-polar compound from an aqueous solution.

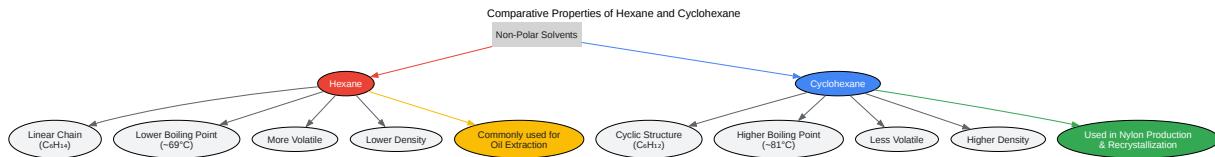
Materials:

- Separatory funnel
- Aqueous solution containing the target non-polar compound
- Hexane or **Cyclohexane**
- Beakers
- Ring stand and clamp
- Anhydrous sodium sulfate (for drying)
- Rotary evaporator

Procedure:


- Preparation: Securely place the separatory funnel in a ring clamp. Ensure the stopcock is closed.
- Loading: Pour the aqueous solution containing the compound of interest into the separatory funnel.

- Solvent Addition: Add an equal volume of the non-polar solvent (hexane or **cyclohexane**) to the separatory funnel. The two immiscible layers will form, with the less dense organic layer on top.
- Extraction: Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake gently, venting frequently to release any pressure buildup. Continue to shake for 1-2 minutes to ensure thorough mixing and transfer of the solute into the organic phase.
- Separation: Place the funnel back in the ring stand and allow the layers to fully separate.
- Draining: Carefully open the stopcock to drain the lower aqueous layer into a beaker.
- Collection: Drain the upper organic layer containing the extracted compound into a separate clean, dry beaker.
- Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
- Solvent Removal: Decant the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator to isolate the extracted compound.


Visualizing Key Concepts

To better illustrate the practical and logical relationships discussed, the following diagrams were generated using Graphviz.

Experimental Workflow: Liquid-Liquid Extraction

[Click to download full resolution via product page](#)

Caption: A typical workflow for a solvent-based extraction process.

[Click to download full resolution via product page](#)

Caption: Key distinguishing features of hexane and **cyclohexane**.

Conclusion

In summary, while both **cyclohexane** and n-hexane are excellent non-polar solvents, their suitability for a particular application depends on their distinct physical properties.

- Choose n-Hexane when high volatility and rapid evaporation are desired, such as in the large-scale extraction of edible oils where easy solvent removal is crucial.[9][12] Its lower viscosity and density can also be beneficial in certain applications.
- Choose **Cyclohexane** when a higher boiling point and lower volatility are preferred, which can reduce solvent loss during reactions conducted at elevated temperatures.[18] Its higher melting point makes it suitable for use as a recrystallization solvent.[17] In chromatography, its slightly higher polarity may offer unique selectivity for certain separations.[24]

Ultimately, the selection between these two solvents requires careful consideration of the experimental conditions, the properties of the solute, and the subsequent processing steps. This guide provides the foundational data to assist researchers in making a well-reasoned and effective choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. difference.wiki [difference.wiki]
- 2. differencebetween.com [differencebetween.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexane Solvent Properties [macro.lsu.edu]
- 6. What Is n-Hexane Solvent (C₆H₁₄)? Characteristics and Practical Applications [k-chem.vn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hexane (SBP 65/70) high purity de-aromatized hydrocarbon solvent | Shell Global [shell.com]
- 9. maratek.com [maratek.com]
- 10. atdmco.com [atdmco.com]
- 11. quora.com [quora.com]
- 12. Hexane: Structure, Properties, Uses & Health Effects Explained [vedantu.com]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. Khan Academy [khanacademy.org]
- 16. researchgate.net [researchgate.net]
- 17. Cyclohexane - Wikipedia [en.wikipedia.org]
- 18. bulkchemicals2go.com [bulkchemicals2go.com]
- 19. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental Comparison between Ethanol and Hexane as Solvents for Oil Extraction from Peanut Press Cake [ouci.dntb.gov.ua]
- 21. Experimental Comparison between Ethanol and Hexane as Solvents for Oil Extraction from Peanut Press Cake [mdpi.com]
- 22. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 23. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 24. Solvent systems with n-hexane and/or cyclohexane in countercurrent chromatography-- Physico-chemical parameters and their impact on the separation of alkyl hydroxybenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. economysolutions.in [economysolutions.in]
- To cite this document: BenchChem. [Cyclohexane vs. Hexane: A Comparative Guide for Non-Polar Solvent Selection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858432#cyclohexane-vs-hexane-as-a-non-polar-solvent-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com